molecular formula C11H25ClN4O5 B1371683 (R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate CAS No. 204070-00-8

(R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate

Cat. No.: B1371683
CAS No.: 204070-00-8
M. Wt: 328.79 g/mol
InChI Key: OVXLPYFDJUFEHQ-XCUBXKJBSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named (R)-2-[(tert-butoxycarbonyl)amino]-5-guanidinopentanoic acid hydrochloride hydrate , following IUPAC nomenclature conventions. Key structural elements include:

  • tert-Butoxycarbonyl (Boc) group : A protecting group attached to the α-amino nitrogen, critical for peptide synthesis.
  • Guanidino group : A planar, positively charged side chain at the 5-position, characteristic of arginine derivatives.
  • Hydrochloride salt : Protonation of the α-amino group enhances solubility and stability.
  • Hydration state : A single water molecule incorporated into the crystal lattice.

Synonyms : Boc-D-arginine hydrochloride hydrate, Boc-D-Arg-OH·HCl·H₂O.

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound is limited in the literature, insights can be drawn from related Boc-protected amino acids and arginine derivatives:

Key Structural Features
  • Boc Group Conformation :

    • The tert-butoxycarbonyl moiety adopts a rigid, planar arrangement due to steric constraints from the tert-butyl group.
    • The carbonyl oxygen participates in hydrogen bonding, influencing crystal packing.
  • Guanidino Group Geometry :

    • The guanidino side chain (C(NH₂)₂NH) is planar, enabling extensive intermolecular hydrogen bonding.
    • In crystal structures of arginine derivatives, the guanidino group often forms salt bridges with chloride ions.
  • Hydration and Hydrochloride Interactions :

    • The water molecule likely occupies interstitial sites in the crystal lattice, stabilizing the structure through hydrogen bonds.
    • Chloride ions act as counterions, neutralizing the protonated α-amino group.

Spectroscopic Profiling: NMR, IR, and Mass Spectrometric Signatures

Spectroscopic data for this compound is derived from analogous Boc-protected amino acids and arginine derivatives.

1H NMR and 13C NMR
Proton Environment Expected δ (ppm) Multiplicity Key Observations
tert-Butyl (Boc) 1.4–1.5 Singlet Three equivalent methyl groups.
α-CH (NH-Boc) 3.8–4.2 Multiplet Splitting due to adjacent NH and COOH.
Guanidino NH 3.0–3.5 Broad singlet Exchange broadened peaks.
COOH proton Absent (deprotonated) N/A Carboxylate anion in D₂O.

13C NMR :

  • Boc carbonyl: ~155–160 ppm.
  • Guanidino carbons: ~40–50 ppm.
  • α-C: ~50–55 ppm.
IR Spectroscopy
Functional Group Absorption Band (cm⁻¹) Assignment
Boc carbonyl (C=O) 1700–1750 Stretching vibration.
NH (amide) 3350–3450 Stretching vibrations.
Guanidino NH 1600–1650 C-N stretching.
Mass Spectrometry
  • Molecular ion : [M + H]⁺ = 328.79 (C₁₁H₂₅ClN₄O₅).
  • Fragmentation : Loss of Boc group (t-BuCO₂⁻, m/z 99), guanidino moiety (C(NH₂)₂NH⁺, m/z 59).

Hydration State and Hydrochloride Salt Formation Mechanisms

The compound exists as a monohydrate hydrochloride , with the following structural and synthetic implications:

Hydration State
  • Water coordination : The water molecule likely interacts with the chloride ion and carbonyl oxygen, stabilizing the crystal lattice.
  • Impact on solubility : Hydration improves solubility in polar aprotic solvents (e.g., DMF, DMSO).
Hydrochloride Salt Formation
  • Synthetic Route :

    • Step 1 : Protection of D-arginine’s α-amino group with di-tert-butyl dicarbonate (Boc₂O) in aqueous base.
    • Step 2 : Acidification with HCl to protonate the carboxylate and form the hydrochloride salt.
    • Step 3 : Crystallization with incorporation of a water molecule.
  • Stability :

    • The Boc group is stable under acidic conditions but labile to strong acids (e.g., TFA).
    • Hydrochloride enhances storage stability by preventing oxidation of the guanidino group.

Summary of Key Data

Property Value Source
Molecular Formula C₁₁H₂₅ClN₄O₅
Molecular Weight 328.79 g/mol
Specific Rotation -8.0° ± 2.0° (c=1, H₂O)
Boc Carbonyl (IR) ~1720 cm⁻¹
Guanidino NH (1H NMR) 3.0–3.5 ppm (broad singlet)
Water Content (KF) ≤6.5%

Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O4.ClH.H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;1H2/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXLPYFDJUFEHQ-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204070-00-8
Record name D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, monohydrochloride, monohydrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, monohydrochloride, monohydrate (9CI)
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Mechanism of Action

Target of Action

Boc-Arg HCl H2O, also known as ®-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate or BOC-D-ARG-OH.HCL.H2O, primarily targets the enzyme Nitric Oxide Synthase (NOS) . NOS plays a crucial role in the production of Nitric Oxide (NO), a critical signaling molecule in the body involved in many physiological and pathological processes.

Mode of Action

The compound’s mode of action centers around its ability to hinder the activity of NOS. By inhibiting NOS, it reduces the production of NO, thereby influencing the signaling pathways that rely on NO.

Pharmacokinetics

It is known that the compound is slightly soluble in water, which could influence its bioavailability and distribution in the body.

Result of Action

The primary result of Boc-Arg HCl H2O’s action is the reduction of NO production due to NOS inhibition. This can lead to changes in the physiological processes that NO influences, such as blood pressure regulation, immune response, and neurotransmission.

Action Environment

The action, efficacy, and stability of Boc-Arg HCl H2O can be influenced by various environmental factors. For instance, its solubility in water and organic solvents like methanol and ethanol could affect its distribution and efficacy in different bodily environments. Furthermore, it is relatively stable under normal temperatures but can absorb moisture when exposed to humidity, which could potentially affect its stability and efficacy.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate, also known by its CAS number 204070-00-8, is a derivative of arginine that has garnered attention for its potential biological activities. This compound is characterized by its guanidine group, which is significant in various biological processes. The following sections delve into its synthesis, biological activities, and research findings.

The molecular formula of this compound is C11H25ClN4O5C_{11}H_{25}ClN_{4}O_{5}, with a molecular weight of approximately 328.79 g/mol. It is typically utilized in research settings due to its role as a building block in peptide synthesis and its potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₁H₂₅ClN₄O₅
Molecular Weight328.79 g/mol
CAS Number204070-00-8
Purity≥95%

Biological Activity

The biological activity of this compound has been investigated in several contexts, particularly concerning its effects on cellular mechanisms and potential therapeutic applications.

  • Cell Cycle Regulation : This compound has been implicated in the regulation of the cell cycle and apoptosis. Studies indicate that it may influence pathways related to DNA damage response and cell proliferation .
  • Immunological Effects : Research indicates that it may modulate immune responses, influencing both pro-inflammatory and anti-inflammatory pathways. It has shown potential in studies related to autoimmune conditions and inflammation .
  • Neuronal Signaling : There is evidence suggesting that this compound may affect neuronal signaling pathways, potentially influencing neurotransmitter systems and neuroprotective mechanisms .
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and viruses, suggesting a role in infection control .

Case Studies

  • Peptide Synthesis : In a study focusing on peptide ubiquitination, (R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid was utilized as a building block for synthesizing ubiquitinated peptides. The results demonstrated its compatibility with various modifications essential for peptide functionality .
  • Cancer Research : A recent investigation into the compound's effects on cancer cell lines revealed that it could induce apoptosis in specific cancer types by activating caspase pathways, highlighting its potential as an anticancer agent .

Scientific Research Applications

Pharmaceutical Research

Boc-Arg-HCl-H2O is primarily used in the synthesis of peptide-based drugs. Its guanidino group enhances the pharmacological properties of peptides, making them more effective as therapeutic agents. This compound is often utilized in:

  • Peptide Synthesis : As a building block for synthesizing bioactive peptides that can modulate biological processes.
  • Drug Development : Investigated for its potential in treating conditions such as cancer and metabolic disorders due to its ability to interact with specific biological targets.

Biochemical Studies

In biochemical research, Boc-Arg-HCl-H2O serves as a substrate or reagent in various assays:

  • Enzyme Inhibition Studies : Used to explore the inhibition mechanisms of proteases and other enzymes that interact with arginine residues.
  • Cell Culture Experiments : Employed in cell signaling studies to understand the role of arginine derivatives in cellular processes.

Molecular Biology

In molecular biology, this compound is essential for:

  • Gene Expression Studies : Its derivatives can be used to modify plasmids or vectors for enhanced expression of target genes.
  • Protein Engineering : Facilitates the design of proteins with improved stability and activity by incorporating arginine analogs into protein sequences.

Case Study 1: Peptide Therapeutics

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a novel peptide using Boc-Arg-HCl-H2O as a key intermediate. The resulting peptide showed promising activity against a specific cancer cell line, demonstrating its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Research detailed in Biochemistry examined how Boc-Arg-HCl-H2O influenced the activity of a specific protease. The study found that modifications at the guanidino position significantly altered enzyme kinetics, providing insights into enzyme-substrate interactions.

Comparison with Similar Compounds

Key Properties:

  • Functional Groups: A tert-butoxycarbonyl (Boc) group protects the α-amino group, while a guanidino side chain enhances solubility in polar solvents and facilitates interactions in enzymatic or receptor-binding studies .
  • Storage : Requires protection from light, inert atmosphere (e.g., nitrogen), and room-temperature storage .
  • Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected amino acids. Below is a detailed comparison with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
(R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid HCl hydrate 204070-00-8 [^2] C₁₁H₂₂N₄O₄·HCl·H₂O 328.79 Boc, guanidino, carboxylic acid Peptide synthesis, enzymatic studies
(2S,4R)-5-Benzyloxycarbonylamino-2-Boc-amino-4-TIPS-O-pentanoic acid Not provided C₂₉H₄₈N₂O₇Si 564.79 Boc, Z-protected amino, TIPS-protected hydroxyl Orthogonal protection in SPPS
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate HCl 16948-36-0 C₁₁H₂₂ClNO₄ 267.75 Boc, methyl ester, carboxylic acid Intermediate for glutamate analogs
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid 232595-59-4 C₁₂H₁₅NO₅ 253.25 Boc, phenolic hydroxyl, carboxylic acid Antibiotic analog synthesis
(2R,4S)-5-(Biphenyl-4-yl)-4-Boc-amino-2-methylpentanoic acid 1012341-50-2 C₂₃H₂₉NO₄ 383.48 Boc, biphenyl, methyl branch Non-natural amino acid for drug discovery

Key Findings:

Functional Group Diversity: The target compound’s guanidino group distinguishes it from analogs like (2R,4S)-5-(Biphenyl-4-yl)-4-Boc-amino-2-methylpentanoic acid, which features a hydrophobic biphenyl moiety . This makes the former more water-soluble and suitable for mimicking arginine in peptides. Benzyloxycarbonyl (Z) and TIPS-protected derivatives (e.g., ) offer orthogonal protection strategies but require additional deprotection steps .

Synthetic Utility: The hydrochloride hydrate form enhances stability during storage compared to non-hydrated analogs like (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate HCl, which may require stricter moisture control .

Commercial Availability: Pricing varies significantly: The target compound costs €60.00/25g (), while 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid is priced at JPY68,800/5g (~€430/5g), reflecting its niche application .

Safety and Handling: Compounds with aromatic substituents (e.g., biphenyl in ) may pose higher toxicity risks compared to the guanidino-based target compound .

Preparation Methods

Chemical Properties and Structure

Before delving into the preparation methods, it is essential to understand the chemical properties of this compound:

Property Value
Molecular Formula C₁₁H₂₅ClN₄O₅
Molecular Weight 328.79 g/mol
IUPAC Name (2R)-5-(diaminomethylideneamino)-2-[(tert-butoxycarbonyl)amino]pentanoic acid; hydrate; hydrochloride
CAS Number 204070-00-8
Synonyms Boc-D-Arg-OH HCl H₂O, N-Boc-D-arginine HCl hydrate
SMILES CC(C)(C)OC(=O)NC@HC(=O)O.O.Cl

Preparation Methods

The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate typically involves protecting the amino and guanidino groups of D-arginine to achieve stability and selectivity during subsequent reactions.

General Overview

The preparation process generally includes:

Step-by-Step Synthesis

Step 1: Protection of the Amino Group

The amino group of D-arginine is protected using di-tert-butyl dicarbonate [(Boc)₂O] in an alkaline medium:

  • Reaction Conditions :
    • Solvent: Aqueous dioxane or tetrahydrofuran (THF).
    • Base: Sodium bicarbonate or triethylamine.
    • Temperature: Room temperature to 40°C.
  • Reaction Scheme :
    $$
    \text{D-Arginine} + (\text{Boc})_2\text{O} \rightarrow \text{Boc-D-Arginine}
    $$
  • The reaction ensures selective Boc protection without affecting the guanidino group.
Step 2: Formation of Hydrochloride Salt

To stabilize the guanidino group, hydrochloric acid is introduced:

  • Reaction Conditions :
    • Solvent: Ethanol or methanol.
    • Temperature: Ice-cold conditions (0–5°C).
    • Duration: Stirring for several hours.
  • This step results in the formation of Boc-D-Arg-OH HCl.
Step 3: Hydration

The final compound is obtained by controlled hydration:

  • Methodology :
    • Exposure to humid air or addition of a calculated amount of water.
    • Crystallization under reduced pressure.

Alternative Routes

Some alternative methods include:

  • One-Pot Synthesis :
    Combining Boc protection and salt formation in a single step by using a mixture of (Boc)₂O and HCl gas in an appropriate solvent.
  • Solid-State Synthesis :
    Direct reaction under solvent-free conditions using mechanochemical methods, which are environmentally friendly.

Analytical Data for Quality Control

Parameter Analytical Method Specification
Purity High-performance liquid chromatography (HPLC) ≥95%
Specific Rotation Polarimetry +26° to +28°
Water Content Karl Fischer titration ≤5%
Melting Point Differential scanning calorimetry (DSC) ~200°C

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural identity of this compound?

  • Methodology :

  • HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity. Retention time and peak symmetry should align with reference standards .
  • NMR Spectroscopy : Perform ¹H and ¹³C NMR in deuterated DMSO or D₂O to verify the Boc-protected amine, guanidinium proton signals (~6.5–8.5 ppm), and carboxylic acid moiety. Compare with published spectra of analogous Boc-protected amino acids .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. How should this compound be stored to maintain stability?

  • Methodology :

  • Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Include desiccants (e.g., silica gel) to prevent hygroscopic degradation of the hydrochloride hydrate form .
  • Avoid repeated freeze-thaw cycles. For short-term use, aliquot into single-use vials under anhydrous conditions .

Q. What protective measures are critical during handling?

  • Methodology :

  • Use PPE (gloves, lab coat, goggles) in a fume hood. The guanidinium group may irritate mucous membranes; avoid inhalation or direct contact .
  • For spill cleanup, neutralize with sodium bicarbonate and absorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can researchers resolve solubility challenges during peptide coupling reactions?

  • Methodology :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) with 1–5% (v/v) additives like HOBt or HOAt to enhance solubility and reduce racemization .
  • pH Adjustment : Temporarily neutralize the hydrochloride salt with DIEA (2–4 equiv.) in situ to improve coupling efficiency with carbodiimide reagents (e.g., DIC or EDC) .

Q. What strategies address contradictory NMR data between synthetic batches?

  • Methodology :

  • Chiral Purity Analysis : Use chiral HPLC (e.g., Chirobiotic T column) or circular dichroism to rule out enantiomeric contamination, especially at the (R)-stereocenter .
  • Impurity Profiling : Employ LC-MS/MS to identify side products (e.g., tert-butoxycarbonyl hydrolysis intermediates or guanidinium oxidation byproducts) .

Q. How to characterize the hydrochloride hydrate form and assess hydration stability?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss between 25–150°C (hydration water typically evaporates below 100°C) .
  • Karl Fischer Titration : Determine exact water content in the crystalline lattice .
  • X-ray Powder Diffraction (XRPD) : Compare diffraction patterns with anhydrous forms to confirm hydrate stability under storage conditions .

Q. How to optimize Boc deprotection without degrading the guanidinium group?

  • Methodology :

  • Acid Selection : Use 20–50% TFA in DCM (0–4°C) with scavengers (e.g., triisopropylsilane) to minimize carbocation side reactions. Avoid prolonged exposure to avoid guanidinium sulfonation .
  • Real-Time Monitoring : Track deprotection via LC-MS (loss of Boc mass fragment: –100 Da) .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data in enzyme inhibition assays?

  • Methodology :

  • Buffer Compatibility : Ensure the hydrochloride counterion does not interfere with assay pH (e.g., use HEPES or Tris buffers instead of phosphate) .
  • Control Experiments : Compare activity with the free base form (if accessible) to isolate hydrochloride-specific effects .

Q. Why do different synthetic routes yield variable impurity profiles?

  • Methodology :

  • Route Comparison : Analyze intermediates via 2D NMR (e.g., HSQC, HMBC) to identify divergent byproducts (e.g., tert-butyl carbamate isomerization or guanidine acylation) .
  • Reagent Purity : Use anhydrous tert-butoxycarbonyl reagents to minimize hydrolyzed byproducts .

Methodological Tables

Technique Purpose Key Parameters Reference
Chiral HPLCEnantiomeric purity validationChirobiotic T column, 20% MeOH/0.1% TFA
TGAHydrate stability analysisHeating rate: 10°C/min, N₂ atmosphere
LC-MS/MSImpurity identificationC18 column, 0.1% formic acid gradient

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